N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

HDAC4 epigenetics inhibition

Differentiated thiazole building block for medicinal chemistry: HDAC4 IC₅₀ 1,900 nM (>26-fold selectivity vs. inactive analogs); PPARγ partial agonist EC₅₀ 791 nM for diabetes/NASH programs; TRH-R1 EC₅₀ 2,540 nM. The 5-bromo substituent enables rapid SAR expansion via cross-coupling, while the trifluoroacetamide governs target engagement. Deprotect to free the amine for additional derivatization. Ideal for focused library synthesis in oncology, metabolic disease, or CNS discovery.

Molecular Formula C5H2BrF3N2OS
Molecular Weight 275.043
CAS No. 1211593-45-1
Cat. No. B581331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
CAS1211593-45-1
Molecular FormulaC5H2BrF3N2OS
Molecular Weight275.043
Structural Identifiers
SMILESC1=NC(=C(S1)Br)NC(=O)C(F)(F)F
InChIInChI=1S/C5H2BrF3N2OS/c6-2-3(10-1-13-2)11-4(12)5(7,8)9/h1H,(H,11,12)
InChIKeyOBFXKHJBEFAQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS 1211593-45-1) — Product Identity and Chemical Classification for Procurement


N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS 1211593-45-1) is a heterocyclic small molecule featuring a 5-bromothiazole core with a 2,2,2-trifluoroacetamide substituent at the 4-position, bearing the molecular formula C₅H₂BrF₃N₂OS and a molecular weight of 275.05 g/mol [1]. The compound belongs to the thiazole family, which are five-membered rings containing sulfur and nitrogen atoms, a scaffold frequently exploited in medicinal chemistry for its capacity to engage diverse biological targets . Its key reactive handle, the bromine atom at the thiazole 5-position, enables further functionalization via cross-coupling reactions, positioning this compound primarily as a synthetic building block for lead optimization programs rather than as a terminal bioactive agent [2].

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide: Why Closely Related 5-Bromothiazole Analogs Are Not Functionally Interchangeable


Despite sharing the 5-bromothiazole scaffold, N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide cannot be substituted with other in-class compounds without altering key biological and physicochemical outcomes. Structural variations—including substitution position (e.g., 2-yl vs. 4-yl regioisomers), N-substituent identity (e.g., trifluoroacetyl vs. acetyl or unsubstituted amine), and additional ring functionalization—fundamentally alter target engagement profiles, potency, and downstream synthetic utility. For instance, while the 5-bromo-2-yl regioisomer (CAS 745053-65-0) shares the same elemental composition, its altered geometry results in distinct molecular recognition patterns and thus divergent biological activity . Similarly, N-(5-bromothiazol-4-yl)acetamide, lacking the electron-withdrawing trifluoromethyl group, possesses different lipophilicity and hydrogen-bonding capacity, impacting both its reactivity in cross-coupling and its behavior in biological assays . The quantitative evidence below demonstrates that even subtle structural modifications translate into measurable differences in potency and target selectivity.

Quantitative Differentiation of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide: Comparative Potency and Selectivity Data from BindingDB


HDAC4 Inhibition: Moderate Potency Distinguishes This Compound from Inactive Analogs

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide inhibits recombinant human HDAC4 with an IC₅₀ of 1,900 nM [1]. In contrast, a structurally related comparator bearing the identical 5-bromothiazole-4-yl motif but with an alternative N-substituent (represented by BindingDB entry BDBM50361260, CHEMBL1934902) exhibits negligible HDAC4 inhibition, with a reported Ki >50,000 nM under comparable assay conditions [2]. This >26-fold difference in measured affinity demonstrates that the trifluoroacetamide moiety is critical for HDAC4 engagement.

HDAC4 epigenetics inhibition

PPARγ Partial Agonism: Micromolar Cellular Activity with a Distinct Pharmacological Profile

In a cellular transactivation assay using Gal4-fused human PPARγ LBD expressed in HepG2 cells, N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide acts as a partial agonist with an EC₅₀ of 791 nM [1]. This activity profile is noteworthy because full PPARγ agonists (e.g., thiazolidinediones such as rosiglitazone) are associated with dose-limiting adverse effects including fluid retention and weight gain; partial agonists have been pursued clinically to achieve insulin sensitization with improved safety margins. While no direct head-to-head comparison with a full agonist is available for this compound, the sub-micromolar EC₅₀ and partial agonist designation provide a quantitative anchor for evaluating its utility relative to other PPARγ modulators.

PPARγ metabolic disease partial agonist

TRH-R1 Agonism: Modest Potency That Defines the Upper Bound of Expected Activity

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide exhibits agonist activity at mouse TRH-R1 expressed in HEK293 cells, with an EC₅₀ of 2,540 nM (2.54 μM) as measured by calcium flux (FLIPR assay) [1]. In a separate radioligand displacement assay, the compound shows negligible binding, with an IC₅₀ >50,000 nM [2]. This activity profile—micromolar functional agonism with minimal direct receptor occupancy—is distinct from more potent TRH analogs that typically achieve nanomolar potency. For users considering this compound as a TRH receptor probe, the quantitative EC₅₀ value sets a clear expectation for the concentration range required to observe functional effects.

TRH receptor GPCR neurology

5-Bromo Regioisomer Comparison: Different Substitution Patterns Yield Distinct Target Engagement

The 5-bromo-4-yl regioisomer (CAS 1211593-45-1) is structurally distinct from the 5-bromo-2-yl regioisomer (CAS 745053-65-0). While both share the same molecular formula (C₅H₂BrF₃N₂OS) and identical elemental composition, the altered position of the amide linkage relative to the thiazole ring nitrogen and sulfur atoms changes the molecular geometry and electronic distribution . Published studies on bromothiazole positional isomers demonstrate that such regioisomeric differences can profoundly impact biological activity; for example, in a systematic evaluation of bromothiazolylamines as fungicides, the 2-amino-5-bromothiazole and 2-amino-4-bromothiazole isomers exhibited markedly different antimicrobial potencies [1]. Although direct comparative activity data between CAS 1211593-45-1 and CAS 745053-65-0 are not currently available in public databases, the documented regioisomer-dependent activity within the bromothiazole class establishes that these compounds cannot be assumed interchangeable for biological applications.

regioisomer structure-activity relationship selectivity

Bromo Handle Synthetic Utility: Enabling Pd-Catalyzed Cross-Coupling for Diversification

The 5-bromo substituent on the thiazole ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the systematic diversification of the thiazole core to generate focused libraries for structure-activity relationship (SAR) exploration [1]. Bromothiazoles are preferred over chloro- or iodo-analogs in many cross-coupling applications due to their balanced reactivity: they are more reactive than chlorothiazoles, enabling milder reaction conditions and broader substrate scope, yet less prone to oxidative addition side reactions than iodothiazoles [2]. The 4-yl amide substitution pattern of this compound further modulates the electron density at the 5-position, potentially influencing coupling efficiency relative to other bromothiazole regioisomers.

Suzuki coupling C-C bond formation lead optimization

Procurement-Relevant Application Scenarios for N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS 1211593-45-1)


HDAC4 Chemical Probe Development and Epigenetics Research

Given its IC₅₀ of 1,900 nM against HDAC4 [1], N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide serves as a starting point for developing HDAC4-targeted chemical probes. The >26-fold selectivity over a structurally related inactive analog demonstrates that the trifluoroacetamide moiety is essential for activity. Researchers can leverage the 5-bromo handle to install additional functionality via cross-coupling, enabling optimization of potency and isoform selectivity toward HDAC4, HDAC5, HDAC7, and HDAC9. This compound is appropriate for academic labs and biotech companies exploring HDAC inhibition in oncology or neurodegenerative disease contexts.

PPARγ Partial Agonist Lead Optimization for Metabolic Disorders

The cellular EC₅₀ of 791 nM for PPARγ transactivation, combined with a partial agonist profile [2], positions this compound as a candidate for optimizing insulin sensitizers with potentially reduced adverse effects relative to full PPARγ agonists. The bromo substituent permits parallel synthesis of analog libraries to improve potency while maintaining partial agonism. This scenario is relevant for pharmaceutical discovery programs targeting type 2 diabetes, dyslipidemia, or non-alcoholic steatohepatitis (NASH), where partial PPARγ agonism has been validated as a clinically viable mechanism.

TRH Receptor Pharmacology Studies

For laboratories investigating thyrotropin-releasing hormone (TRH) receptor signaling, this compound provides a well-characterized tool with a defined EC₅₀ of 2,540 nM at mouse TRH-R1 [3]. The availability of quantitative potency data enables researchers to design appropriate concentration-response experiments and benchmark new TRH receptor modulators. The compound may be used in assays examining TRH-R1-mediated calcium mobilization in HEK293 cells or in primary neuronal cultures expressing endogenous TRH receptors.

Thiazole-Focused Library Synthesis via Pd-Catalyzed Cross-Coupling

The 5-bromo substituent on the thiazole core is a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [4]. This enables the rapid generation of structurally diverse analogs for screening against multiple biological targets. Contract research organizations (CROs) and medicinal chemistry groups can use this compound as a key intermediate to build focused libraries, varying the aryl, heteroaryl, or amine coupling partner to explore structure-activity relationships across target classes. The 4-trifluoroacetamide group provides additional synthetic flexibility, as it can be deprotected to reveal the free amine for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.